molecular formula C16H17N5O2 B14652461 Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate CAS No. 43111-45-1

Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate

Cat. No.: B14652461
CAS No.: 43111-45-1
M. Wt: 311.34 g/mol
InChI Key: JSMYEARCFNTPMN-UHFFFAOYSA-N
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Description

Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate is a complex organic compound that features a pyrazine ring substituted with amino and cyano groups, linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-6-cyanopyrazine with methylamine to form the intermediate, which is then coupled with ethyl 4-bromobenzoate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The ester group may undergo hydrolysis in vivo, releasing the active benzoic acid derivative that exerts its effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A folic acid antagonist used in cancer therapy.

    Raltitrexed: Another folic acid antagonist with similar applications.

    Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Uniqueness

Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

43111-45-1

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

ethyl 4-[(5-amino-6-cyanopyrazin-2-yl)methyl-methylamino]benzoate

InChI

InChI=1S/C16H17N5O2/c1-3-23-16(22)11-4-6-13(7-5-11)21(2)10-12-9-19-15(18)14(8-17)20-12/h4-7,9H,3,10H2,1-2H3,(H2,18,19)

InChI Key

JSMYEARCFNTPMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C(C(=N2)C#N)N

Origin of Product

United States

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